molecular formula C11H21N3S B5597146 2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione

2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione

Cat. No.: B5597146
M. Wt: 227.37 g/mol
InChI Key: IOSBDCUCLGSGRX-UHFFFAOYSA-N
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Description

2-tert-butyl-1,2,4-triazaspiro[45]decane-3-thione is a chemical compound with the molecular formula C11H21N3S It is part of the triazaspirodecane family, characterized by a spirocyclic structure containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione typically involves the reaction of tert-butylamine with a suitable precursor containing the triazaspirodecane core. One common method includes the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may involve crystallization or chromatography techniques to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazaspirodecane derivatives .

Scientific Research Applications

2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-oxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate
  • tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness

2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to its specific spirocyclic structure and the presence of both nitrogen and sulfur atoms. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3S/c1-10(2,3)14-9(15)12-11(13-14)7-5-4-6-8-11/h13H,4-8H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSBDCUCLGSGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=S)NC2(N1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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